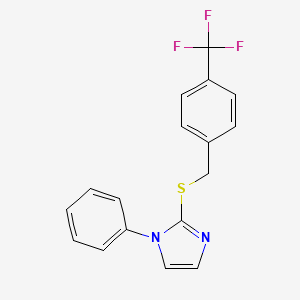

h15-LOX-2 inhibitor 1

Description

Properties

IUPAC Name |

1-phenyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2S/c18-17(19,20)14-8-6-13(7-9-14)12-23-16-21-10-11-22(16)15-4-2-1-3-5-15/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFXIQOXFXUXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of h15-LOX-2 Inhibitors

Introduction to Human 15-Lipoxygenase-2 (h15-LOX-2)

Human 15-lipoxygenase-2 (h15-LOX-2), also known as ALOX15B, is a non-heme iron-containing dioxygenase that plays a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs).[1][2] The enzyme catalyzes the stereospecific insertion of molecular oxygen into PUFAs like arachidonic acid (AA) and linoleic acid.[1][2][3] The primary product from the oxygenation of arachidonic acid is 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced by cellular peroxidases to the more stable alcohol, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[3]

h15-LOX-2 is implicated in a variety of physiological and pathological processes. Its expression and activity are linked to inflammation, cell cycle regulation, atherosclerosis, and cancer.[4][5][6][7] For instance, it is highly expressed in atherosclerotic plaques and is associated with the conversion of macrophages into lipid-laden foam cells.[7] Conversely, in some epithelial cancers, such as prostate and breast cancer, h15-LOX-2 is considered to have a tumor-suppressive role, with its reduced expression correlating with poor clinical outcomes.[4][8] This complex and often context-dependent functionality makes h15-LOX-2 an important and compelling target for therapeutic intervention.

Core Mechanism of Action of h15-LOX-2 Inhibitors

The fundamental mechanism of action for h15-LOX-2 inhibitors is the attenuation or complete blockage of the enzyme's catalytic activity, thereby preventing the synthesis of 15(S)-HpETE and its downstream metabolites.[9] Research has identified several classes of inhibitors that achieve this through various modes of interaction with the enzyme.

Modes of Inhibition:

-

Mixed-Type Inhibition: A significant number of potent h15-LOX-2 inhibitors exhibit a mixed-type inhibition mechanism.[5][6] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, suggesting binding at an allosteric site or a site that partially overlaps with the active site.[6][9]

-

Non-Reductive Inhibition: Many of the most selective and promising h15-LOX-2 inhibitors are non-reductive.[5][10] They do not inhibit the enzyme by reducing the catalytic ferric (Fe³⁺) iron at the active site to its inactive ferrous (Fe²⁺) state. This is a critical feature, as redox-active inhibitors often suffer from a lack of specificity and can cause off-target effects within the cell.[11]

-

Allosteric Inhibition: Some inhibitors are thought to bind to an allosteric site, a location distinct from the substrate-binding pocket, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[6]

Several chemical scaffolds have been identified as effective inhibitors, with substituted imidazole, 1,3,4-oxadiazole, and 1,2,4-triazole (B32235) rings being prominent examples.[5][6] These compounds have demonstrated high potency and, crucially, high selectivity for h15-LOX-2 over other human lipoxygenase isoforms (h5-LOX, h12-LOX, h15-LOX-1) and cyclooxygenase (COX) enzymes.[5]

Signaling Pathways Modulated by h15-LOX-2 Inhibition

By blocking the production of 15(S)-HETE, h15-LOX-2 inhibitors can profoundly influence multiple downstream signaling pathways.

-

Inflammation and Immune Response: The product 15(S)-HETE can act as a signaling molecule with both pro- and anti-inflammatory properties.[12] h15-LOX-2 is involved in the biosynthesis of specialized pro-resolving mediators (SPMs), such as lipoxins, which are critical for the resolution of inflammation.[13] However, in chronic conditions like atherosclerosis, its activity contributes to the inflammatory milieu.[7] Inhibition of h15-LOX-2 has been shown to down-regulate the secretion of key chemokines, such as CCL2 and CXCL10, in human macrophages, thereby modulating immune cell recruitment.[14]

-

Cell Proliferation and Growth: The effect of h15-LOX-2 on cell growth is highly dependent on the cellular context. In premalignant keratinocytes, expression of h15-LOX-2 induces growth inhibition through a pathway involving an increase in reactive oxygen species (ROS) and activation of the p38 MAP kinase cascade.[15] In this scenario, an inhibitor would reverse this anti-proliferative effect. Conversely, in certain cancers where h15-LOX-2 acts as a tumor suppressor, inhibition is not a desired therapeutic strategy.[4]

-

Ferroptosis: Ferroptosis is a form of iron-dependent, regulated cell death characterized by lipid peroxidation. The h15-LOX-2 enzyme, particularly when in a complex with phosphatidylethanolamine-binding protein 1 (PEBP1), plays a role in initiating ferroptosis by specifically peroxidizing phospholipids.[6] Inhibitors that target the h15-LOX-2/PEBP1 complex have been shown to suppress ferroptotic cell death.[6]

-

Atherosclerosis: h15-LOX-2 is a key enzyme in the pathogenesis of atherosclerosis. It is highly expressed in macrophages within atherosclerotic plaques and contributes to the oxidation of low-density lipoprotein (LDL).[7][16] This oxidized LDL is then taken up by macrophages, leading to their transformation into foam cells, a hallmark of atherosclerotic lesions.[7] By inhibiting this initial oxidation step, h15-LOX-2 inhibitors present a promising therapeutic strategy to reduce plaque formation and progression.[7]

Quantitative Data on h15-LOX-2 Inhibitors

The following table summarizes the quantitative data for several representative h15-LOX-2 inhibitors reported in the literature.

| Inhibitor ID | IC₅₀ (μM) | Kᵢ (μM) | Mechanism of Inhibition | Selectivity | Reference |

| h15-LOX-2 inhibitor 1 | 0.34 | Not Reported | Not Reported | Not Reported | [17] |

| MLS000327069 | 0.34 ± 0.05 | Not Reported | Mixed-type, Non-reductive | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [5] |

| MLS000327186 | 0.53 ± 0.04 | Not Reported | Mixed-type, Non-reductive | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [5] |

| MLS000327206 | 0.87 ± 0.06 | Not Reported | Mixed-type, Non-reductive | >50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2 | [5] |

| Compound 10 | 16.4 ± 8.1 (Kᵢ) | 16.4 ± 8.1 | Mixed-type | Not Reported | [6] |

| Compound 13 | 15.1 ± 7.6 (Kᵢ) | 15.1 ± 7.6 | Mixed-type | Not Reported | [6] |

| PD146176 | ~10 (effective dose) | Not Reported | Inhibits 15-LOX-1 and -2 | Broad 15-LOX inhibitor | [14] |

| ML351 | ~10 (effective dose) | Not Reported | Not Reported | Selective for 15-LOX-1 | [14] |

Visualizations: Pathways and Workflows

Caption: h15-LOX-2 catalytic pathway and point of inhibition.

Caption: Downstream signaling pathways modulated by h15-LOX-2 activity.

Caption: Experimental workflow for h15-LOX-2 inhibitor characterization.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol is used to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).

-

Materials:

-

Purified recombinant human 15-LOX-2.

-

Arachidonic acid (substrate), typically dissolved in ethanol.

-

Assay Buffer: 25-50 mM HEPES or Tris-HCl, pH 7.4-8.0.

-

Test inhibitors dissolved in a suitable solvent (e.g., DMSO).

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading absorbance at 234-238 nm.

-

-

Methodology:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In each well of the microplate, add the assay buffer and the inhibitor solution to achieve the final desired concentrations. Include control wells with solvent only (no inhibitor).

-

Add a specific amount of h15-LOX-2 enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate (final concentration typically 10-20 µM).

-

Immediately begin monitoring the increase in absorbance at ~234 nm, which corresponds to the formation of the conjugated diene system in the 15(S)-HpETE product.

-

Calculate the initial reaction rate (V₀) from the linear phase of the absorbance curve.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Steady-State Inhibition Kinetics

This protocol determines the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

-

Materials: Same as the IC₅₀ assay.

-

Methodology:

-

Set up a matrix of reactions in which both the substrate (arachidonic acid) and inhibitor concentrations are varied systematically. Typically, 3-4 inhibitor concentrations (including zero) and 5-6 substrate concentrations are used.

-

For each combination of inhibitor and substrate, measure the initial reaction rate (V₀) as described above.

-

Analyze the data using graphical methods, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).[11]

-

The pattern of line intersections on these plots reveals the mechanism of inhibition. For example, in mixed-type inhibition, the lines on a Lineweaver-Burk plot will intersect to the left of the y-axis.

-

The data can also be fitted to the appropriate Henri-Michaelis-Menten equations for different inhibition models to determine the kinetic constants Kₘ, Vₘₐₓ, and the inhibition constant(s) Kᵢ and/or Kᵢ'.[11]

-

Cell-Based (Ex Vivo) h15-LOX-2 Activity Assay

This protocol validates inhibitor efficacy in a more physiologically relevant cellular environment.

-

Materials:

-

A suitable cell line, such as HEK293 cells, engineered to stably or transiently express h15-LOX-2.[5]

-

Cell culture medium (e.g., DMEM) and supplements.

-

Test inhibitor.

-

Arachidonic acid (exogenous substrate).

-

Reagents for cell lysis and lipid extraction (e.g., methanol, chloroform).

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Methodology:

-

Culture the h15-LOX-2-expressing cells to an appropriate confluency in multi-well plates.

-

Pre-incubate the cells with various concentrations of the test inhibitor (or vehicle control) for a defined period (e.g., 30-60 minutes).

-

Add exogenous arachidonic acid to the culture medium to provide the substrate for the enzyme.

-

After a specific incubation time (e.g., 15-30 minutes), stop the reaction by removing the medium and lysing the cells.

-

Extract the lipids from the cell lysate and/or the culture supernatant using a method like the Bligh-Dyer extraction.

-

Analyze the lipid extract using reverse-phase HPLC or LC-MS/MS to separate and quantify the amount of 15(S)-HETE produced.

-

Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control to determine the cellular IC₅₀.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 3. ALOX15B - Wikipedia [en.wikipedia.org]

- 4. Reduction of isoforms of 15-lipoxygenase (15-LOX)-1 and 15-LOX-2 in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are 12/15-LOX inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Human 15-Lipoxygenase-2 in the Biosynthesis of the Lipoxin Intermediate, 5S,15S-diHpETE, Implicated with the Altered Positional Specificity of Human 15-Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repository.lsu.edu [repository.lsu.edu]

- 17. medchemexpress.com [medchemexpress.com]

The Enigmatic Compound MLS000327069: A Search for Discovery and Synthesis

Despite a comprehensive search of public scientific databases and chemical libraries, the compound designated as MLS000327069 remains elusive. This identifier does not correspond to any publicly available information regarding its discovery, synthesis, or biological activity. It is highly probable that MLS000327069 is an internal designation within a private or academic chemical screening library and has not yet been disclosed in peer-reviewed literature or public chemical registries under this specific name.

For researchers, scientists, and drug development professionals, the journey from a compound's initial identification to its potential as a therapeutic agent is a meticulously documented process. This process typically involves detailed reports on its synthesis, characterization, and biological evaluation. The absence of such information for MLS000327069 prevents the creation of an in-depth technical guide as requested.

The General Path of Compound Discovery and Synthesis

While specific details for MLS000327069 are unavailable, a general overview of the discovery and synthesis pipeline for novel chemical entities can provide context for the type of information that would be necessary to construct the requested guide.

1. High-Throughput Screening (HTS) and Hit Identification: The discovery of a novel compound often begins with a high-throughput screening campaign. Large chemical libraries, which can be either commercially sourced or internally synthesized, are tested against a specific biological target (e.g., an enzyme, receptor, or whole cell). Compounds that exhibit a desired effect are identified as "hits." The identifier "MLS" often refers to the Molecular Libraries Screening initiative, suggesting MLS000327069 may have originated from such a program.

Below is a generalized workflow for a high-throughput screening process.

2. Hit-to-Lead Optimization and Synthesis: Once a hit is confirmed, medicinal chemists work to synthesize analogs of the compound to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process, known as hit-to-lead optimization, involves significant synthetic chemistry efforts.

3. Data and Experimental Protocols: Throughout this process, a vast amount of quantitative data is generated. This includes:

-

Potency: IC50 or EC50 values from in vitro assays.

-

Efficacy: The maximal effect produced by the compound.

-

Selectivity: Activity against the intended target versus other related and unrelated targets.

-

Physicochemical Properties: Solubility, permeability, and stability.

-

In vivo Efficacy: Performance in animal models of disease.

Detailed experimental protocols are crucial for the reproducibility of these findings. These would include step-by-step instructions for biological assays and the chemical synthesis of the compound and its analogs.

The Case of Pyrazole (B372694) Carboxamides: A Potential Structural Class

While the structure of MLS000327069 is unknown, a search for related synthetic methodologies revealed a significant body of literature on the synthesis of pyrazole carboxamides. This class of compounds is prevalent in medicinal chemistry and agrochemicals, known to exhibit a wide range of biological activities. It is plausible that MLS000327069 could belong to this or a similar class of heterocyclic compounds.

The general synthesis of pyrazole carboxamides often involves the coupling of a pyrazole carboxylic acid with an appropriate amine. A common synthetic route is depicted below.

h15-LOX-2 inhibitor 1 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to h15-LOX-2 inhibitor 1, also identified as MLS000327069 and Compound 105. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a potent and selective inhibitor of human epithelial 15-lipoxygenase-2 (h15-LOX-2). Its core structure consists of a central imidazole (B134444) ring substituted with a 4-fluorophenyl group at the 1-position and a 4-methylbenzylthio group at the 2-position.

Chemical Structure:

IUPAC Name: 1-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole

SMILES: Cc1ccc(CSc2n(cn2)c3ccc(F)cc3)cc1

Chemical Formula: C₁₇H₁₅FN₂S

Molecular Weight: 314.38 g/mol

CAS Number: 478040-08-3[1]

A summary of the key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅FN₂S | [1] |

| Molecular Weight | 314.38 g/mol | [1] |

| CAS Number | 478040-08-3 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| IC₅₀ (h15-LOX-2) | 0.34 µM | [1][2][3] |

| Mechanism of Action | Mixed-type, non-reductive | [4] |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of human 15-lipoxygenase-2, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.34 µM[1][2][3]. It exhibits a mixed-type, non-reductive mechanism of inhibition[4]. Furthermore, the inhibitor demonstrates significant selectivity for h15-LOX-2 over other related enzymes. As indicated in the research by Tsai et al. (2021), this inhibitor has a greater than 50-fold selectivity against h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2[4]. This high selectivity makes it a valuable tool for studying the specific roles of h15-LOX-2 in various physiological and pathological processes.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on the procedures described in the scientific literature.

Synthesis of this compound

The synthesis of 1-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole is a two-step process.

Step 1: Synthesis of 1-(4-fluorophenyl)-1H-imidazole-2-thiol

-

A mixture of 4-fluorophenyl isothiocyanate (1 equivalent) and aminoacetaldehyde diethyl acetal (B89532) (1 equivalent) in toluene (B28343) is stirred at room temperature for 1 hour.

-

Concentrated hydrochloric acid is added to the reaction mixture.

-

The mixture is heated to reflux for 1-3 hours.

-

The solvent is evaporated, and the residue is treated with water and 1N NaOH to adjust the pH to 8.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude 1-(4-fluorophenyl)-1H-imidazole-2-thiol, which can be purified by column chromatography.

Step 2: Synthesis of 1-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-1H-imidazole

-

To a solution of 1-(4-fluorophenyl)-1H-imidazole-2-thiol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a base like potassium carbonate (1.5 equivalents).

-

4-Methylbenzyl chloride (1.1 equivalents) is added to the reaction mixture.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the final compound, this compound.

h15-LOX-2 Enzymatic Inhibition Assay

The inhibitory activity of the compound against h15-LOX-2 is determined using a spectrophotometric assay that measures the formation of the conjugated diene product from a fatty acid substrate.

Materials:

-

Recombinant human 15-lipoxygenase-2 (h15-LOX-2)

-

This compound (dissolved in DMSO)

-

Arachidonic acid (substrate)

-

HEPES buffer (25 mM, pH 7.5)

-

Triton X-100

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Prepare the assay buffer: 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100.

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentration of the inhibitor solution or DMSO (for the control) to the wells.

-

Add the h15-LOX-2 enzyme solution to each well and incubate for a short period at room temperature.

-

Initiate the reaction by adding the arachidonic acid substrate (e.g., 10 µM final concentration).

-

Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

h15-LOX-2 is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce hydroperoxy derivatives. These lipid mediators are involved in various cellular signaling pathways related to inflammation and cell death. The inhibitor, by binding to h15-LOX-2, blocks this initial step, thereby preventing the downstream effects of the enzymatic products. The mechanism of inhibition is described as mixed-type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

References

The Role of ALOX15B in Ferroptosis Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Central to the execution of ferroptosis is the lipoxygenase (LOX) family of enzymes, with arachidonate (B1239269) 15-lipoxygenase B (ALOX15B) being identified as a key player. This technical guide provides an in-depth exploration of the role of ALOX15B in ferroptosis signaling pathways, detailing its mechanism of action, upstream regulation, and downstream effects. We present quantitative data on ALOX15B expression and inhibition, comprehensive experimental protocols for its study, and detailed signaling pathway diagrams to facilitate a deeper understanding and guide future research and therapeutic development.

Core Concepts: ALOX15B-Mediated Ferroptosis

ALOX15B is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA) and linoleic acid (LA), within cellular membranes. This enzymatic activity leads to the formation of lipid hydroperoxides (LOOHs), the primary executioners of ferroptotic cell death. The accumulation of these reactive lipid species disrupts membrane integrity, leading to increased permeability and eventual cell lysis.

The significance of ALOX15B in ferroptosis is underscored by its intricate regulation and its direct impact on the biochemical hallmarks of this cell death modality. Its expression and activity are tightly controlled by upstream signaling pathways, and its catalytic products are potent inducers of the ferroptotic cascade.

Upstream Regulation of ALOX15B in Ferroptosis

The expression and activity of ALOX15B are governed by complex signaling networks, with the tumor suppressor p53 and the oncogenic KRAS pathway being two of the most well-characterized regulators.

The p53/SLC7A11 Axis

The tumor suppressor p53 plays a dual role in regulating ferroptosis, and one of its pro-ferroptotic functions is mediated through the regulation of ALOX15B. In response to cellular stress, p53 can transcriptionally repress the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-.[1][2] The inhibition of SLC7A11 leads to a depletion of intracellular cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). The resulting decrease in GSH levels impairs the function of glutathione peroxidase 4 (GPX4), the primary enzyme responsible for detoxifying lipid peroxides. This creates a cellular environment ripe for lipid peroxidation.

Intriguingly, the suppression of SLC7A11 by p53 also appears to activate the lipoxygenase activity of ALOX15B, although the precise mechanism of this activation is still under investigation.[2][3] This dual action of p53—crippling the primary antioxidant defense against lipid peroxidation while simultaneously activating a key producer of lipid peroxides—potently sensitizes cells to ferroptosis. In bladder cancer, for instance, p53 has been shown to activate ALOX15B's lipoxygenase activity by inhibiting SLC7A11, thereby inducing ferroptosis.[2][3]

The KRAS/ABHD17C Axis in Pancreatic Cancer

In pancreatic ductal adenocarcinoma (PDAC) harboring KRAS mutations, a distinct mechanism of ALOX15B regulation has been identified. Mutant KRAS, through the activation of the ERK1 signaling pathway, leads to the phosphorylation of α/β-hydrolase domain-containing protein 17C (ABHD17C).[4] This phosphorylation event promotes the depalmitoylation of ALOX15B, causing its translocation from the cell membrane to the cytoplasm.[4] In the cytoplasm, ALOX15B is targeted for proteasomal degradation by the CUL4/DDB1/DCAF10 E3 ligase complex.[4] This sustained downregulation of ALOX15B allows KRAS-mutant pancreatic cancer cells to evade ferroptosis and promotes tumor progression.[4]

Downstream Effects: Lipid Peroxidation Cascade

The primary downstream effect of ALOX15B activity in the context of ferroptosis is the generation of lipid hydroperoxides. ALOX15B specifically catalyzes the insertion of molecular oxygen into PUFAs, such as arachidonic acid, to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This initial peroxidation event can then propagate through a chain reaction, leading to the accumulation of a diverse array of lipid peroxidation products. These products disrupt the structure and function of cellular membranes, leading to increased ion permeability, organelle dysfunction, and ultimately, cell death.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies investigating the role of ALOX15B in ferroptosis.

Table 1: ALOX15B Expression in Cancer

| Cancer Type | Tissue | Change in ALOX15B Expression | Method | Reference |

| Bladder Cancer | Tumor | Significantly downregulated | UPLC-MS/MS, IHC | [3] |

| Pancreatic Ductal Adenocarcinoma (KRAS mutant) | Tumor | Lower protein, higher mRNA | IHC, IB, qPCR | [5] |

| Sinonasal Inverted Papilloma | Tumor | Significantly higher mRNA and protein | qRT-PCR, WB, IHC | [6] |

Table 2: Inhibitory Activity of ALOX15B Inhibitors

| Inhibitor | Target | Substrate | IC50 | Species | Reference |

| Alox15-IN-1 | ALOX15 | Linoleic Acid | 0.04 µM | Rabbit | [7] |

| Alox15-IN-1 | ALOX15 | Arachidonic Acid | 2.06 µM | Human | [7] |

| ML351 | 15-LOX-1 | Not Specified | 200 nM | Human | [8] |

| MLS000327069 | ALOX15B | Not Specified | 0.34 ± 0.05 μM | Human | [9] |

| MLS000327186 | ALOX15B | Not Specified | 0.53 ± 0.04 μM | Human | [9] |

| MLS000327206 | ALOX15B | Not Specified | 0.87 ± 0.06 μM | Human | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ALOX15B and ferroptosis.

Western Blot Analysis of ALOX15B

Objective: To determine the protein expression levels of ALOX15B in cell lysates or tissue homogenates.

Materials:

-

Ice-cold PBS

-

RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

Transfer buffer (e.g., Tris-Glycine with 20% methanol)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Primary antibody against ALOX15B (use at manufacturer's recommended dilution)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation:

-

For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer on ice for 30-60 minutes.

-

For tissues, homogenize in RIPA buffer.

-

Centrifuge lysates at 12,000g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary ALOX15B antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

ALOX15B Activity Assay

Objective: To measure the enzymatic activity of ALOX15B by quantifying the production of its catalytic products.

Materials:

-

Purified ALOX15B enzyme or cell lysate containing ALOX15B

-

Phosphate-buffered saline (PBS), pH 7.4

-

Arachidonic acid (substrate)

-

Sodium borohydride (B1222165) (for reduction of hydroperoxides)

-

Acetonitrile

-

Acetic acid

-

RP-HPLC system with a C18 column or LC-MS/MS system

Protocol:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the enzyme source (purified enzyme or cell lysate) with PBS.

-

If testing inhibitors, pre-incubate with the inhibitor or vehicle (DMSO) for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid to a final concentration of 10-100 µM.

-

Incubate for 10-30 minutes at 37°C.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an excess of sodium borohydride to reduce the hydroperoxy products to their more stable hydroxy derivatives (e.g., 15-HETE).

-

Acidify the reaction mixture to pH ~3.5 with acetic acid.

-

Precipitate proteins by adding an equal volume of acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

-

Analysis:

-

Analyze the supernatant by RP-HPLC or LC-MS/MS to separate and quantify the 15-HETE produced.

-

Compare the amount of product formed in the presence and absence of inhibitors to determine the IC50 value.

-

Lipid Peroxidation Assay using C11-BODIPY 581/591

Objective: To quantify lipid reactive oxygen species (ROS), a hallmark of ferroptosis, in live cells.

Materials:

-

Cultured cells of interest

-

C11-BODIPY 581/591 stock solution (in DMSO)

-

Serum-free cell culture medium or PBS

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat cells with experimental compounds (e.g., ferroptosis inducers, ALOX15B inhibitors) for the desired duration.

-

-

Staining:

-

Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 2-10 µM in serum-free medium or PBS.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the C11-BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Analysis:

-

Harvest the cells by trypsinization and wash twice with PBS.

-

Resuspend the cells in PBS for flow cytometry analysis.

-

Analyze the cells using a flow cytometer. The oxidized form of C11-BODIPY fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).

-

The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

-

Mandatory Visualizations

Experimental Workflow for Investigating ALOX15B in Ferroptosis

Logical Relationship of Key Ferroptosis Regulators

Conclusion and Future Directions

ALOX15B has unequivocally emerged as a central executioner of ferroptosis. Its intricate regulation by key oncogenic and tumor-suppressive pathways highlights its potential as a therapeutic target. The ability to modulate ALOX15B activity offers a promising avenue for inducing ferroptosis in cancer cells that are resistant to traditional therapies or for preventing ferroptotic cell death in the context of ischemia-reperfusion injury and neurodegeneration.

Future research should focus on further elucidating the precise molecular mechanisms that govern ALOX15B activity and its interplay with other ferroptosis regulators. The development of more potent and selective ALOX15B inhibitors will be crucial for translating these findings into clinical applications. Furthermore, a deeper understanding of the tissue-specific roles of ALOX15B will be essential for developing targeted therapies with minimal off-target effects. This in-depth technical guide provides a solid foundation for researchers to advance our understanding of ALOX15B in ferroptosis and to accelerate the development of novel therapeutic strategies targeting this critical pathway.

References

- 1. The Regulation of Ferroptosis by Tumor Suppressor p53 and its Pathway [mdpi.com]

- 2. p53 Activates the Lipoxygenase Activity of ALOX15B via Inhibiting SLC7A11 to Induce Ferroptosis in Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KRAS/ABHD17C/ALOX15B Axis Promotes Pancreatic Cancer Progression via Ferroptosis Evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KRAS/ABHD17C/ALOX15B Axis Promotes Pancreatic Cancer Progression via Ferroptosis Evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 15-Lipoxygenase-2 in the Pathophysiology of Cystic Fibrosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the involvement of 15-lipoxygenase-2 (15-LOX-2) in the pathology of cystic fibrosis (CF). It covers the enzymatic function of 15-LOX-2, its altered expression in CF, its central role in the chronic inflammatory state characteristic of the disease, and its potential as a therapeutic target. The guide is structured to provide a comprehensive resource, including quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Executive Summary

Cystic fibrosis is a genetic disorder characterized by chronic airway inflammation and recurrent bacterial infections, leading to progressive lung damage. A key feature of CF pathophysiology is a failure to resolve inflammation. Emerging evidence points to a critical role for 15-lipoxygenase-2 (15-LOX-2) in this process. 15-LOX-2 is a pivotal enzyme in the biosynthesis of specialized pro-resolving mediators (SPMs), such as lipoxin A4 (LXA4), which are essential for terminating the inflammatory response. In individuals with CF, the expression and activity of 15-LOX-2 are impaired, leading to a significant reduction in pro-resolving lipid mediators and a corresponding excess of pro-inflammatory mediators. This imbalance perpetuates the cycle of inflammation and infection that drives CF lung disease. This guide will detail the molecular mechanisms underlying the contribution of 15-LOX-2 to CF pathology and discuss the implications for the development of novel therapeutic strategies.

Data Presentation: Quantitative Insights into 15-LOX-2 and Lipid Mediator Dysregulation in CF

The following tables summarize key quantitative findings from studies investigating the 15-LOX-2 pathway in cystic fibrosis.

Table 1: 15-LOX-2 Expression and Lipid Mediator Ratios in CF vs. Controls

| Parameter | Patient Group | Finding | Significance | Reference |

| 15-LOX-2 Transcripts | Children with CF | Significantly less abundant in bronchoalveolar lavage (BAL) fluid compared to pediatric controls. | p<0.05 | [1][2][3] |

| LXA4/LTB4 Ratio | Children with CF | Depressed in BAL fluid compared to pediatric controls, even in the absence of infection. | p<0.01 (overall), p<0.001 (uninfected) | [1][2][3] |

| 15-HETE/17OH-DHA Ratio | Adults with CF | Significantly higher in induced sputum compared to COPD patients; decreased after DHA supplementation. | p<0.01 (decrease post-DHA) | [4] |

Table 2: Concentrations of Key Lipid Mediators in the Airways of CF Patients

| Lipid Mediator | Sample Type | Finding in CF Patients | Comparison Group | Reference |

| Lipoxin A4 (LXA4) | Bronchoalveolar Lavage (BAL) | Lower amounts detected in some studies. | Non-CF pediatric patients with other respiratory infections. | [5] |

| Mean content did not significantly change in other studies. | Individuals without CF. | [6] | ||

| Leukotriene B4 (LTB4) | Induced Sputum | Increased concentrations. | COPD patients. | [4] |

| Prostaglandin E2 (PGE2) | Induced Sputum | Increased concentrations. | COPD patients. | [4] |

| 15-HETE | Induced Sputum | Increased concentrations. | COPD patients. | [4] |

| Resolvin E1 | Sputum | Patients with detectable levels had better lung function. | Patients with undetectable levels. | [7][8] |

| 5-HETE, LXA4, LXB4, RvD2, RvD5, PD1, RvE3 | Nasal Epithelial Cells | Significantly lower levels. | Non-CF subjects. | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning 15-LOX-2 and lipid mediators in CF.

Measurement of 15-LOX-2 Gene Expression

-

Method: Real-time quantitative PCR (RT-qPCR) is used to determine the abundance of 15-LOX-2 transcripts in clinical samples.

-

Sample Collection and Processing: Bronchoalveolar lavage (BAL) fluid is collected from patients. The cellular component is pelleted by centrifugation, and total RNA is extracted from these cells using standard commercial kits.

-

RT-qPCR Protocol:

-

Reverse transcription of RNA to cDNA is performed using a reverse transcriptase enzyme.

-

qPCR is then carried out using primers specific for the 15-LOX-2 gene (ALOX15B) and a reference gene (e.g., GAPDH) for normalization.

-

The relative abundance of 15-LOX-2 transcripts is calculated using the comparative Ct (ΔΔCt) method.

-

Quantification of Lipid Mediators

-

Method: Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for the specific and sensitive quantification of a broad spectrum of lipid mediators. Enzyme-linked immunosorbent assays (ELISAs) have also been used, though they may have lower specificity.[1]

-

Sample Preparation (from Sputum or BAL):

-

Samples are subjected to solid-phase extraction to isolate the lipid fraction.[9]

-

Deuterated internal standards for various lipid mediators are added to the sample prior to extraction to account for procedural losses and variations in ionization efficiency.

-

-

LC/MS/MS Analysis:

-

The extracted lipids are separated using reverse-phase liquid chromatography.

-

The separated lipids are then introduced into a tandem mass spectrometer.

-

Lipid mediators are identified and quantified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns (multiple reaction monitoring).

-

15-LOX Activity Assay

-

Method: A common method for measuring 15-LOX activity is a spectrophotometric assay that monitors the formation of conjugated dienes.[10]

-

Protocol:

-

Reagent Preparation:

-

Substrate solution: Linoleic acid or arachidonic acid is prepared in a suitable buffer (e.g., 0.2 M borate (B1201080) buffer, pH 9.0).

-

Enzyme solution: Recombinant 15-LOX-2 or cell lysates containing the enzyme are prepared in a cold buffer.

-

-

Assay Procedure:

-

The reaction is initiated by adding the substrate to the enzyme solution in a quartz cuvette.

-

The formation of the hydroperoxy product (e.g., 15-HpETE from arachidonic acid) results in a conjugated diene system that absorbs light at 234 nm.

-

The increase in absorbance at 234 nm is monitored over time using a UV-Vis spectrophotometer.

-

The rate of increase in absorbance is proportional to the 15-LOX activity.

-

-

Mandatory Visualizations

Signaling Pathway of 15-LOX-2 in Pro-resolving Mediator Synthesis

Caption: Transcellular biosynthesis of Lipoxin A4 involving 15-LOX-2.

Experimental Workflow for Analyzing Lipid Mediators in CF

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Reduced 15-lipoxygenase 2 and lipoxin A4/leukotriene B4 ratio in children with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Arachidonic Acid and Docosahexaenoic Acid Metabolites in the Airways of Adults With Cystic Fibrosis: Effect of Docosahexaenoic Acid Supplementation [frontiersin.org]

- 5. Roles, Actions, and Therapeutic Potential of Specialized Pro-resolving Lipid Mediators for the Treatment of Inflammation in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specialized Pro-Resolving Lipid Mediators in Cystic Fibrosis [mdpi.com]

- 7. Metabolomic Profiling of Regulatory Lipid Mediators in Sputum from Adult Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolomic profiling of regulatory lipid mediators in sputum from adult cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | CF Patients’ Airway Epithelium and Sex Contribute to Biosynthesis Defects of Pro-Resolving Lipids [frontiersin.org]

- 10. benchchem.com [benchchem.com]

A Deep Dive into Lipoxygenase Inhibition Assays: Principles and Practices

For Researchers, Scientists, and Drug Development Professionals

Lipoxygenases (LOXs) are a family of iron-containing enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acids. Their enzymatic action leads to the production of bioactive lipid mediators, including leukotrienes and lipoxins, which are pivotal in inflammatory responses.[1] The dysregulation of LOX activity has been implicated in a variety of inflammatory diseases, including asthma, arthritis, and certain cancers, making LOX enzymes significant targets for therapeutic intervention. This technical guide provides an in-depth overview of the fundamental principles and experimental protocols for assessing the inhibitory effects of various compounds on lipoxygenase activity.

Core Principles of Lipoxygenase Activity

Lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. This reaction proceeds via a free radical mechanism, initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group within the pentadiene system. Molecular oxygen then adds to the resulting radical, forming a hydroperoxy fatty acid. The specific position of oxygenation is determined by the particular LOX isoform, with 5-LOX, 12-LOX, and 15-LOX being the most studied in mammals.

The products of LOX activity, hydroperoxyeicosatetraenoic acids (HPETEs) from arachidonic acid and hydroperoxyoctadecadienoic acids (HPODEs) from linoleic acid, are subsequently converted to a variety of signaling molecules. These molecules can act as potent chemoattractants for inflammatory cells, increase vascular permeability, and mediate hypersensitivity reactions.

Lipoxygenase Inhibition: A Therapeutic Strategy

Given their central role in inflammation, the inhibition of lipoxygenases presents a promising therapeutic strategy. LOX inhibitors can be broadly categorized based on their mechanism of action:

-

Competitive Inhibitors: These compounds typically resemble the structure of the fatty acid substrate and compete for binding to the active site of the enzyme.

-

Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

Redox-Active Inhibitors: These compounds interfere with the iron atom at the catalytic center of the enzyme, either by chelating it or by altering its redox state.

The efficacy of a lipoxygenase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Key Lipoxygenase Signaling Pathways

The signaling cascades initiated by the different LOX isoforms are complex and cell-type specific. Below are simplified representations of the 5-LOX, 12-LOX, and 15-LOX pathways.

Experimental Assays for Lipoxygenase Inhibition

Several in vitro methods are available to screen for and characterize LOX inhibitors. The choice of assay depends on factors such as the required throughput, sensitivity, and the specific information sought (e.g., IC50, mechanism of inhibition).

General Experimental Workflow

A typical workflow for a lipoxygenase inhibition assay involves several key steps, from preparation of reagents to data analysis.

Spectrophotometric Assays

Spectrophotometric assays are widely used due to their simplicity and adaptability to high-throughput screening.

This is the most common spectrophotometric method. It relies on the detection of the conjugated diene system formed in the fatty acid product, which exhibits a characteristic absorbance at 234 nm.[2][3]

Experimental Protocol:

-

Reagent Preparation:

-

Buffer: 0.1 M Borate buffer, pH 9.0.

-

Enzyme Solution: Prepare a stock solution of soybean lipoxygenase (or other desired LOX isoform) in the buffer. The final concentration in the assay will need to be optimized.

-

Substrate Solution: Prepare a solution of linoleic acid (or arachidonic acid) in ethanol (B145695) and then dilute with the buffer. A typical final concentration is 100-200 µM.

-

Inhibitor Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the buffer, enzyme solution, and inhibitor solution (or solvent for control).

-

Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately monitor the increase in absorbance at 234 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot for both the control and inhibitor-treated samples.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

This method measures the hydroperoxide products of the LOX reaction. The hydroperoxides oxidize Fe²⁺ to Fe³⁺, which then forms a colored complex with xylenol orange, measurable at 560-600 nm.[4]

Experimental Protocol:

-

Reagent Preparation:

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Enzyme, Substrate, and Inhibitor Solutions: Prepare as described for the conjugated diene method.

-

FOX Reagent: Prepare a solution containing xylenol orange, ferrous sulfate, and sulfuric acid in methanol (B129727)/water.

-

-

Assay Procedure:

-

Perform the enzymatic reaction as described for the conjugated diene method in a standard 96-well plate.

-

After a defined incubation period (e.g., 20 minutes), stop the reaction by adding the FOX reagent.

-

Incubate for a further period (e.g., 30 minutes) to allow for color development.

-

Measure the absorbance at 560 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition based on the absorbance values of the control and inhibitor-treated samples after subtracting the blank absorbance.

-

Determine the IC50 value as described previously.

-

Fluorometric Assays

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. These assays typically use a probe that becomes fluorescent upon oxidation by the hydroperoxide products of the LOX reaction.

Experimental Protocol (based on a commercial kit): [5][6]

-

Reagent Preparation:

-

Prepare assay buffer, enzyme solution, substrate solution, and inhibitor dilutions as provided or recommended by the kit manufacturer.

-

The probe is typically a non-fluorescent molecule that is oxidized to a fluorescent product.

-

-

Assay Procedure:

-

In a black 96-well plate, add the enzyme solution and the inhibitor solution.

-

Pre-incubate for a specified time.

-

Add the substrate and the fluorescent probe.

-

Monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths over time.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for control and inhibited reactions.

-

Determine the percentage of inhibition and the IC50 value as described for the spectrophotometric assays.

-

High-Performance Liquid Chromatography (HPLC)-Based Assays

HPLC-based assays are highly specific and sensitive, allowing for the direct quantification of the hydroperoxy fatty acid products. This method is particularly useful for mechanistic studies and for analyzing complex mixtures.

Experimental Protocol: [7]

-

Enzymatic Reaction:

-

Perform the enzymatic reaction in a larger volume (e.g., in microcentrifuge tubes) as described for the spectrophotometric assays.

-

Stop the reaction after a defined time by adding an organic solvent (e.g., methanol or acetonitrile) and an internal standard.

-

Centrifuge to precipitate the protein.

-

-

Sample Preparation for HPLC:

-

Extract the lipid products from the supernatant, for example, using solid-phase extraction (SPE).

-

Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the sample onto a suitable reverse-phase HPLC column (e.g., C18).

-

Use a mobile phase gradient (e.g., acetonitrile/water/formic acid) to separate the fatty acid substrate from the hydroperoxy products.

-

Detect the products using a UV detector at 234 nm (for conjugated dienes) or a mass spectrometer for enhanced specificity and sensitivity.

-

-

Data Analysis:

-

Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

-

Calculate the percentage of inhibition and the IC50 value.

-

Quantitative Data on Lipoxygenase Inhibitors

The following table summarizes the IC50 values for some common lipoxygenase inhibitors against different LOX isoforms. It is important to note that these values can vary depending on the specific assay conditions.

| Inhibitor | Target LOX Isoform | IC50 Value (µM) | Reference |

| Nordihydroguaiaretic Acid (NDGA) | 5-LOX | ~15 | |

| 15-LOX | ~9 | ||

| Zileuton | 5-LOX | ~0.5-1 | [8] |

| Baicalein | 12-LOX | 9.6 - 20.7 | [8] |

| 15-LOX | ~22.5 | [9] | |

| Quercetin | 15-LOX | ~4.8 | [9] |

| Linoleyl Hydroxamic Acid | 5-LOX | 7 | [7] |

| 12-LOX | 0.6 | [7] | |

| 15-LOX | 0.02 | [7] | |

| Atorvastatin | LOX (unspecified) | 0.2 ng/mL | [10] |

| Ascorbic Acid | LOX (unspecified) | 0.2 ng/mL | [10] |

Conclusion

The study of lipoxygenase inhibition is a vibrant area of research with significant therapeutic implications. The choice of an appropriate assay is critical for obtaining reliable and meaningful data. This guide has provided a comprehensive overview of the basic principles and methodologies for assessing LOX inhibition. For researchers entering this field, a thorough understanding of these principles and careful optimization of the chosen experimental protocols are essential for success. As our understanding of the roles of different LOX isoforms in health and disease continues to grow, the development of potent and selective inhibitors will remain a key focus in the quest for new anti-inflammatory therapies.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ATP Allosterically Activates the Human 5-Lipoxygenase Molecular Mechanism of Arachidonic Acid and 5(S)-Hydroperoxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet 12-lipoxygenase activation via glycoprotein VI: involvement of multiple signaling pathways in agonist control of H(P)ETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Untangling the web of 5-lipoxygenase-derived products from a molecular" by Nathaniel C. Gilbert, Marcia E. Newcomer et al. [repository.lsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

The Catalytic Activity of Human 15-Lipoxygenase-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human 15-lipoxygenase-2 (15-LOX-2), an enzyme primarily expressed in epithelial tissues, plays a crucial role in the metabolism of polyunsaturated fatty acids, converting them into bioactive lipid mediators. Its activity is implicated in a range of physiological and pathological processes, including inflammation, cancer, and atherosclerosis. This technical guide provides a comprehensive overview of the catalytic activity of 15-LOX-2, detailing its mechanism, substrate specificity, and kinetic parameters. Furthermore, it outlines key experimental protocols for assessing its activity and visualizes associated signaling pathways and experimental workflows, offering a vital resource for researchers and professionals in drug development.

Introduction to 15-Lipoxygenase-2 (15-LOX-2)

Human 15-lipoxygenase-2 (also known as ALOX15B) is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs). Unlike its counterpart, 15-LOX-1, which is primarily found in reticulocytes and eosinophils, 15-LOX-2 is predominantly expressed in epithelial tissues such as the skin, cornea, prostate, and lung.[1] The enzyme's activity leads to the formation of hydroperoxy fatty acids, which are precursors to a variety of signaling molecules.

The biological role of 15-LOX-2 is complex and appears to be context-dependent. In some cancers, such as prostate cancer, its expression is inversely correlated with tumor volume, suggesting a tumor-suppressive role.[1] Conversely, in other contexts, its activity has been linked to the progression of diseases like atherosclerosis, where it is highly expressed in macrophages within atherosclerotic plaques.[2][3] This dual role underscores the importance of understanding the precise regulation and catalytic activity of 15-LOX-2 for therapeutic development.

Catalytic Mechanism and Active Site

The catalytic activity of 15-LOX-2 involves the stereospecific abstraction of a hydrogen atom from a doubly allylic methylene (B1212753) group of a PUFA substrate, followed by the insertion of molecular oxygen. This reaction is dependent on a non-heme iron atom located in the active site, which cycles between the ferrous (Fe2+) and ferric (Fe3+) states.

The crystal structure of human 15-LOX-2 reveals a catalytic domain with a U-shaped substrate-binding cavity composed mainly of hydrophobic amino acids.[4] This cavity positions the fatty acid substrate for catalysis. Key residues within the active site are crucial for substrate binding and determining the enzyme's positional specificity. While sharing similarities with other lipoxygenases like 5-LOX, distinct differences in the active site of 15-LOX-2 can be exploited for the design of isoform-selective inhibitors.[2][3]

The catalytic cycle can be summarized as follows:

-

Activation: The resting ferrous (Fe2+) form of the enzyme is oxidized to the active ferric (Fe3+) state by a hydroperoxide product.

-

Hydrogen Abstraction: The active Fe3+ enzyme abstracts a hydrogen atom from the substrate (e.g., arachidonic acid), forming a substrate radical.

-

Oxygen Insertion: Molecular oxygen inserts into the substrate radical, forming a peroxyl radical.

-

Reduction and Product Release: The peroxyl radical is reduced by the Fe2+ at the active site, yielding a hydroperoxide product and regenerating the active Fe3+ enzyme.

Quantitative Data: Kinetic Parameters

The catalytic efficiency of 15-LOX-2 varies with different substrates. The following tables summarize the key kinetic parameters for human 15-LOX-2 with various polyunsaturated fatty acids.

Table 1: Michaelis-Menten Kinetic Parameters for Human 15-LOX-2 with Various Substrates

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| Arachidonic Acid (AA) | 0.64 ± 0.02 | - | 0.16 ± 0.02 | [5] |

| Arachidonic Acid (AA) | 0.46 ± 0.09 | 1.74 ± 0.72 | 0.264 ± 0.121 | [6] |

| Dihomo-γ-linolenic acid (DGLA) | 0.31 ± 0.01 | 3.46 ± 0.27 | 0.0895 ± 0.0075 | [6] |

| 5-HETE | - | - | 25% of AA | [5] |

| 5-HPETE | - | - | 31% of AA | [5] |

Table 2: Temperature Dependence of Steady-State Kinetic Parameters for Human 15-LOX-2 with Arachidonic Acid

| Temperature (°C) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| 15 | 0.57 ± 0.01 | 0.05 ± 0.02 | [7] |

| 22 | 0.75 ± 0.02 | 0.15 ± 0.02 | [7] |

| 30 | 1.04 ± 0.07 | 0.46 ± 0.03 | [7] |

| 37 | 1.38 ± 0.08 | 0.75 ± 0.03 | [7] |

Table 3: Inhibitor Constants (Ki) for Selected 15-LOX-2 Inhibitors

| Inhibitor | Inhibition Type | Ki (µM) | Reference |

| MLS000545091 | Mixed-type | 0.9 ± 0.4 | [1] |

| MLS000536924 | Competitive | 2.5 ± 0.5 | [1] |

| MLS000327069 | Mixed-type | IC50: 0.34 ± 0.05 | [8] |

| MLS000327186 | Mixed-type | IC50: 0.53 ± 0.04 | [8] |

| MLS000327206 | Mixed-type | IC50: 0.87 ± 0.06 | [8] |

| Nordihydroguaiaretic acid (NDGA) | Redox active | IC50: 11.0 ± 0.7 | [1][9] |

| Flavanoid 27c | - | IC50: 8.3 ± 0.9 | [1][9] |

Experimental Protocols

Accurate measurement of 15-LOX-2 activity is fundamental for research and drug development. Below are detailed methodologies for commonly cited experiments.

UV-Vis Spectrophotometric Assay for 15-LOX-2 Activity

This assay is a standard method for determining lipoxygenase activity by monitoring the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.

Materials:

-

Purified human 15-LOX-2 enzyme

-

Arachidonic acid (substrate)

-

HEPES or Tris-HCl buffer (e.g., 25 mM HEPES, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the buffer and the desired concentration of arachidonic acid.

-

Equilibrate the cuvette to the desired temperature (e.g., 22°C).[7]

-

Initiate the reaction by adding a small volume of purified 15-LOX-2 enzyme to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 234 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε = 25,000 M⁻¹cm⁻¹ for the conjugated diene product).[8]

HPLC-Based Assay for Product Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is used to separate and identify the specific products of the 15-LOX-2 reaction, confirming its regiospecificity.

Materials:

-

Reaction components as in the UV-Vis assay

-

Dichloromethane (B109758) or other organic solvent for extraction

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

Reducing agent (e.g., triphenylphosphine)

-

HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

-

Perform the enzymatic reaction as described above.

-

Stop the reaction by acidifying the mixture (e.g., to pH 4.0) and adding an organic solvent like dichloromethane to extract the lipid products.[10]

-

Separate the organic phase and evaporate the solvent under a stream of nitrogen.[10]

-

To analyze the stable alcohol derivatives, reduce the hydroperoxide products to their corresponding alcohols by adding a reducing agent.

-

Resuspend the dried extract in a suitable solvent (e.g., methanol/water mixture).[10]

-

Inject the sample into the HPLC system.

-

Separate the products using a suitable mobile phase (e.g., a gradient of acetonitrile, water, and formic acid).[10]

-

Detect the products by monitoring the absorbance at an appropriate wavelength (e.g., 235 nm for conjugated dienes) and compare their retention times to known standards of HETE isomers.

High-Throughput Screening (HTS) Assay

For the discovery of novel inhibitors, a high-throughput screening assay, such as the Xylenol Orange (XO) colorimetric method, can be employed.

Materials:

-

384-well microplates

-

Xylenol Orange reagent

-

Ferrous sulfate (B86663)

-

Substrate (e.g., arachidonic acid)

-

Purified 15-LOX-2

-

Compound library for screening

Procedure:

-

The assay is based on the oxidation of Fe²⁺ to Fe³⁺ by the hydroperoxide product of the lipoxygenase reaction.

-

The resulting Fe³⁺ forms a colored complex with Xylenol Orange, which can be measured spectrophotometrically.

-

In each well of a microplate, add the assay buffer, enzyme, and a compound from the library.

-

Initiate the reaction by adding the substrate.

-

After a set incubation time, add the Xylenol Orange/ferrous sulfate reagent to stop the reaction and develop the color.

-

Measure the absorbance at a wavelength between 560-600 nm.

-

A decrease in absorbance compared to the control (no inhibitor) indicates potential inhibition of 15-LOX-2.

Visualizing Pathways and Workflows

Signaling Pathways Involving 15-LOX-2

15-LOX-2 and its products are involved in complex signaling cascades that can influence inflammation, cell proliferation, and apoptosis. The diagram below illustrates a simplified signaling pathway involving 15-LOX-2.

References

- 1. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]

- 2. The structure of human 15-lipoxygenase-2 with a substrate mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.lsu.edu [repository.lsu.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. Strict Regiospecificity of Human Epithelial 15-Lipoxygenase-2 Delineates Its Transcellular Synthesis Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane-dependent Activities of Human 15-LOX-2 and Its Murine Counterpart: IMPLICATIONS FOR MURINE MODELS OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic and Structural Investigations of the Allosteric Site in Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Preliminary Efficacy of Novel 15-Lipoxygenase-2 (15-LOX-2) Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of preliminary efficacy studies on inhibitors targeting human 15-lipoxygenase-2 (h15-LOX-2), an enzyme implicated in a range of inflammatory diseases and cellular processes. The following sections detail the quantitative data from in vitro and cell-based assays, outline the experimental methodologies employed, and visualize key biological pathways and experimental workflows.

Core Findings and Data Presentation

Recent research has identified several novel small molecule inhibitors of h15-LOX-2 with promising potency and selectivity. These compounds represent significant advancements in the development of therapeutic agents targeting inflammatory and neurodegenerative diseases, atherosclerosis, and certain cancers.[1][2] The efficacy of these inhibitors has been characterized through various assays, with key quantitative data summarized below.

Table 1: In Vitro Inhibitory Potency of Novel h15-LOX-2 Inhibitors

| Compound ID | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |

| MLS000327069 | 0.34 ± 0.05 | Mixed-type | - | [1] |

| MLS000327186 | 0.53 ± 0.04 | Mixed-type | Kic = 0.80 ± 0.05, Kiu = 4.0 ± 3 | [1] |

| MLS000327206 | 0.87 ± 0.06 | Mixed-type | - | [1] |

| Compound 10 | 26.9 ± 1.0 | Mixed-type | 16.4 ± 8.1 | [3][4] |

| Compound 13 | 25.0 ± 1.1 | Mixed-type | 15.1 ± 7.6 | [3][4] |

| h15-LOX-2 inhibitor 1 | 0.34 | - | - | [5] |

Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki values (Kic and Kiu) are equilibrium constants for inhibitor dissociation from the enzyme and enzyme-substrate complex, respectively.

Table 2: Selectivity of Imidazole-Based Inhibitors Against Other Oxygenases

| Compound ID | h15-LOX-1 (IC50, µM) | h12-LOX (IC50, µM) | h5-LOX (IC50, µM) | COX-1 (IC50, µM) | COX-2 (IC50, µM) | Reference |

| MLS000327069 | > 50 | > 50 | > 50 | > 100 | > 100 | [1] |

| MLS000327186 | > 50 | > 50 | > 50 | > 100 | > 100 | [1] |

| MLS000327206 | > 50 | > 50 | > 50 | > 100 | > 100 | [1] |

Note: All three inhibitors demonstrated greater than 50-fold selectivity for h15-LOX-2 over the tested isozymes.[1]

Key Signaling Pathways and Pathophysiological Roles of h15-LOX-2

The enzyme h15-LOX-2 is a non-heme iron-containing enzyme that catalyzes the oxygenation of polyunsaturated fatty acids, primarily arachidonic acid, to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[3][4] This enzymatic activity places h15-LOX-2 at a critical juncture in lipid signaling pathways that are increasingly associated with various disease states.

Elevated expression of h15-LOX-2 has been observed in atherosclerotic lesions, where it is thought to contribute to foam cell formation and plaque accumulation.[1][6] Silencing the gene for h15-LOX-2 in human macrophages has been shown to decrease cellular lipid accumulation.[1][6] Furthermore, h15-LOX-2 is implicated in the regulation of ferroptosis, an iron-dependent form of cell death, through its interaction with phosphatidylethanolamine-binding protein 1 (PEBP1).[1][3] This complex alters the substrate specificity of h15-LOX-2, leading to the generation of lipid hydroperoxides that can trigger ferroptotic cell death, a process linked to neurodegenerative diseases.[1] The enzyme also plays a role in inflammatory lung disorders and has been identified as a potential therapeutic target.[7]

Caption: h15-LOX-2 signaling cascade in disease.

Experimental Protocols

The following sections provide a generalized overview of the key experimental methodologies used to assess the efficacy of h15-LOX-2 inhibitors.

In Vitro h15-LOX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified h15-LOX-2.

-

Enzyme Preparation: Recombinant human 15-LOX-2 is expressed and purified.

-

Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., Tris buffer, pH 8.0) containing the purified h15-LOX-2 enzyme.

-

Inhibitor Addition: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

-

Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

-

Product Detection: The formation of the product, 15(S)-HpETE, is monitored over time. This is often achieved by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) resulting from the conjugated diene system in the product.

-

Data Analysis: The rate of product formation in the presence of the inhibitor is compared to the rate in a control reaction without the inhibitor. IC50 values are then calculated from concentration-response curves.

Caption: In vitro h15-LOX-2 inhibition assay workflow.

Cell-Based h15-LOX-2 Assay

This assay evaluates the efficacy of inhibitors in a cellular context, providing insights into cell permeability and activity within a more biologically relevant environment.

-

Cell Culture: A suitable human cell line (e.g., HEK293) is engineered to overexpress h15-LOX-2.

-

Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor.

-

Substrate Loading: The cells are then supplied with the substrate, arachidonic acid.

-

Product Extraction: After a defined incubation period, the reaction is stopped, and the lipid products are extracted from the cells and the culture medium.

-

Product Analysis: The amount of 15(S)-HpETE produced is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

-

Data Analysis: The reduction in product formation in inhibitor-treated cells is compared to untreated control cells to determine the inhibitor's potency in a cellular system.

Caption: Cell-based h15-LOX-2 efficacy assay workflow.

Selectivity Assays

To assess the specificity of the inhibitors, their activity is tested against other related enzymes, such as different lipoxygenase isoforms (e.g., h5-LOX, h12-LOX, h15-LOX-1) and cyclooxygenases (COX-1 and COX-2).[1] The experimental protocol is similar to the in vitro inhibition assay, but with the respective purified enzymes and their preferred substrates. A high IC50 value for these other enzymes compared to h15-LOX-2 indicates good selectivity.

Conclusion

The preliminary studies on the efficacy of novel h15-LOX-2 inhibitors have identified several promising compounds with low micromolar to nanomolar potency and high selectivity. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a solid foundation for further preclinical and clinical development of these inhibitors as potential therapeutics for a range of diseases driven by inflammation and oxidative stress. Future research should focus on in vivo efficacy studies in relevant animal models to translate these promising in vitro findings into tangible clinical benefits.

References

- 1. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scientists discover new inhibitors of inflammation-related enzyme [agencia.fapesp.br]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Membrane-dependent Activities of Human 15-LOX-2 and Its Murine Counterpart: IMPLICATIONS FOR MURINE MODELS OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for a Cell-Based h15-LOX-2 Inhibitor Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-based assay to screen for and characterize inhibitors of human 15-lipoxygenase-2 (h15-LOX-2). The described methodology is intended for researchers in academia and industry engaged in drug discovery and development.

Introduction

Human 15-lipoxygenase-2 (h15-LOX-2), encoded by the ALOX15B gene, is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic acid (AA) and linoleic acid.[1][2] The primary product of h15-LOX-2 activity on arachidonic acid is 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[1] This enzymatic pathway is implicated in various physiological and pathological processes, including inflammation, ferroptosis, atherosclerosis, and cancer.[2][3][4] Consequently, h15-LOX-2 has emerged as a promising therapeutic target, and the development of potent and selective inhibitors is of significant interest.